2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine 2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 832740-90-6
VCID: VC8361209
InChI: InChI=1S/C11H9F3N2O2S2/c1-2-20(17,18)10-15-7(8-4-3-5-19-8)6-9(16-10)11(12,13)14/h3-6H,2H2,1H3
SMILES: CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Molecular Formula: C11H9F3N2O2S2
Molecular Weight: 322.3 g/mol

2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 832740-90-6

Cat. No.: VC8361209

Molecular Formula: C11H9F3N2O2S2

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylsulfonyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine - 832740-90-6

Specification

CAS No. 832740-90-6
Molecular Formula C11H9F3N2O2S2
Molecular Weight 322.3 g/mol
IUPAC Name 2-ethylsulfonyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C11H9F3N2O2S2/c1-2-20(17,18)10-15-7(8-4-3-5-19-8)6-9(16-10)11(12,13)14/h3-6H,2H2,1H3
Standard InChI Key FOUVXIDXQISCLY-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2
Canonical SMILES CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2

Introduction

Chemical Identity and Structural Features

Basic Chemical Descriptors

The compound is classified as a pyrimidine derivative with the molecular formula C₁₁H₉F₃N₂O₂S₂ and a molecular weight of 322.3 g/mol . Its IUPAC name, 2-ethylsulfonyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine, reflects its substituents: an ethylsulfonyl group at position 2, a thiophene ring at position 4, and a trifluoromethyl group at position 6.

Table 1: Key Chemical Properties

PropertyValue
CAS Number832740-90-6
Molecular FormulaC₁₁H₉F₃N₂O₂S₂
Molecular Weight322.3 g/mol
Canonical SMILESCCS(=O)(=O)C₁=NC(=CC(=N₁)C(F)(F)F)C₂=CC=CS₂
InChI KeyFOUVXIDXQISCLY-UHFFFAOYSA-N

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylsulfonyl moiety contributes to hydrogen-bonding interactions with biological targets . The thiophene ring introduces aromaticity and potential π-π stacking interactions, common in bioactive molecules .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via sequential functionalization of the pyrimidine ring. A representative pathway involves:

  • Pyrimidine Core Formation: Condensation of thiourea with 1,3-diketones or their equivalents under acidic conditions.

  • Sulfonation: Introduction of the ethylsulfonyl group via oxidation of a thioether intermediate using meta-chloroperbenzoic acid (mCPBA) .

  • Thiophene Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophene moiety .

Table 2: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield
Pyrimidine formationNaOMe, CF₃COOEt, MeOH, 80°C32%
SulfonationmCPBA, DCM, rt45%
Thiophene couplingPd catalyst, base, THF60%

These methods align with protocols for structurally similar sulfonyl-pyrimidinyl derivatives . Microwave-assisted synthesis may improve yields for intermediates like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, a precursor in pyrimidine ring assembly .

Pharmacological Research and Applications

Apoptosis Inhibition

Sulfonyl-pyrimidinyl derivatives exhibit apoptosis-inhibitory activity by modulating caspase pathways. In ischemia-reperfusion models, analogs of this compound reduced neuronal cell death by 40–60% at 10 μM concentrations . The ethylsulfonyl group is critical for binding to apoptosis regulators like Bcl-2 family proteins .

RORγt Modulation

While direct evidence is lacking, 2,3-disubstituted tetrahydro-benzothiophene derivatives (structurally related to this compound) act as inverse agonists of RORγt, a nuclear receptor implicated in autoimmune diseases . Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with the receptor’s ligand-binding domain .

Table 3: Comparative Activity of Pyrimidine Derivatives

CompoundTargetIC₅₀ (nM)
Analog A (Ref )Caspase-35.2
Analog B (Ref )RORγt0.7
Target Compound(Inferred)Pending

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . Aqueous solubility is limited (<1 mg/mL at pH 7.4) but improves under acidic conditions (e.g., 3.2 mg/mL at pH 2.0) .

Metabolic Stability

Microsomal stability assays for related compounds show t₁/₂ > 60 minutes in human liver microsomes, attributed to the trifluoromethyl group’s resistance to oxidative metabolism . The ethylsulfonyl moiety may undergo glucuronidation, necessitating prodrug strategies for oral delivery .

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